2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-bromo-4-chlorophenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions yields the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purifying intermediates, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)acetohydrazide
- 4-hydroxy-3-methoxybenzaldehyde derivatives
Uniqueness
What sets 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both bromine and chlorine atoms, along with the methoxy and hydrazide groups, gives it distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C16H14BrClN2O4 |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O4/c1-23-15-6-10(2-4-13(15)21)8-19-20-16(22)9-24-14-5-3-11(18)7-12(14)17/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ |
InChI Key |
ODOXPMGRFHAXKI-UFWORHAWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)O |
Origin of Product |
United States |
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